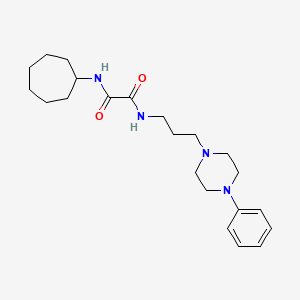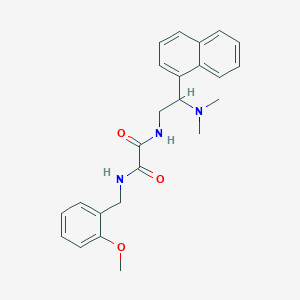
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as DEAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DEAQ is a quinoline derivative that has been synthesized using a multi-step procedure.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to have potential applications in various fields of research. It has been investigated for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-viral and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and transcription factors, leading to the inhibition of cell growth and induction of apoptosis. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has also been found to have anti-viral and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step procedure. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to have potential applications in various fields of research, making it a versatile compound. However, there are also some limitations to using N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide in lab experiments. The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is not fully understood, which makes it difficult to predict its effects in different experimental setups. Additionally, N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide. One potential direction is to investigate its potential applications in cancer therapy. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Another potential direction is to investigate its anti-inflammatory properties. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide and its potential applications in different fields of research.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves a multi-step procedure that starts with the reaction of 3,4-dimethylaniline and 4-ethylbenzoyl chloride to form 3-(4-ethylbenzoyl)-4,5-dimethylphenylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-4-20-10-12-21(13-11-20)27(32)24-16-30(25-8-6-5-7-23(25)28(24)33)17-26(31)29-22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGGRMYJRTYDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2688062.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)

![N-{2-[(2-chlorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2688068.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)



![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)
![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)



